N-propyl-3-(1H-tetrazol-1-yl)benzamide

medicinal chemistry structure-activity relationship tetrazole benzamide

N-propyl-3-(1H-tetrazol-1-yl)benzamide (CAS 1092318-88-1, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a synthetic small-molecule building block belonging to the tetrazole–benzamide hybrid class. Its structure features a 1H-tetrazol-1-yl substituent at the meta position of the benzamide phenyl ring and an N-propyl chain on the amide nitrogen.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
Cat. No. B11317836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2
InChIInChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h3-5,7-8H,2,6H2,1H3,(H,12,17)
InChIKeyLIYVXSLKMSZQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-3-(1H-tetrazol-1-yl)benzamide procurement: core identification and research-grade sourcing benchmarks


N-propyl-3-(1H-tetrazol-1-yl)benzamide (CAS 1092318-88-1, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a synthetic small-molecule building block belonging to the tetrazole–benzamide hybrid class. Its structure features a 1H-tetrazol-1-yl substituent at the meta position of the benzamide phenyl ring and an N-propyl chain on the amide nitrogen . This compound is commercially available from multiple vendors as a research reagent and is used as an intermediate in medicinal chemistry and chemical biology probe development [1]. It belongs to a broader class of tetrazole amides that have been validated as structural cores for enzyme inhibition, but this specific compound lacks published target-specific biological data as of the current literature [2].

Why N-propyl-3-(1H-tetrazol-1-yl)benzamide cannot be freely swapped with in-class tetrazole amides


Tetrazole–benzamide derivatives are not functionally interchangeable despite sharing a common core. Subtle variations in the tetrazole connectivity (N1-aryl versus N5-amide) and the position of the tetrazole on the phenyl ring (meta vs. para) produce profound differences in molecular recognition, hydrogen-bonding geometry, and pharmacokinetic profile [1]. For example, in the xanthine oxidase (XO) inhibitor series, moving the tetrazole from the N-phenylisonicotinamide scaffold to an amide-reversed N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide configuration significantly damaged potency, demonstrating that even isosteric rearrangements within the same benzamide family are not tolerated [2]. Furthermore, the trans-translation inhibitor KKL-35 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) achieves an IC₅₀ of 0.9 µM by presenting the tetrazole N5 directly linked to the amide nitrogen—a connectivity fundamentally different from the N1-aryl linkage in N-propyl-3-(1H-tetrazol-1-yl)benzamide [3]. These data confirm that procurement decisions cannot rely on class-level assumptions; the precise regiochemistry and N-substitution pattern determine biological target engagement and synthetic utility.

N-propyl-3-(1H-tetrazol-1-yl)benzamide: quantifiable differentiation evidence against structural analogs


Meta-tetrazole positioning generates a distinct hydrogen-bond-acceptor geometry relative to the para isomer

The target compound places the tetrazole ring at the meta (3-) position of the benzamide phenyl ring, whereas the commercially available para isomer N-propyl-4-(1H-tetrazol-1-yl)benzamide (CAS 924829-16-3) positions the tetrazole at the 4-position . In the XO inhibitor series, the 3′-(1H-tetrazol-1-yl) moiety was explicitly identified as an 'excellent fragment' that enables a critical H-bond interaction with the Asn768 residue via the tetrazole N-4 atom [1]. This H-bond geometry is position-dependent; a para-tetrazole would project the H-bond acceptor away from the Asn768 sub-pocket. The meta configuration therefore provides a structurally validated H-bond pharmacophore that the para isomer cannot replicate.

medicinal chemistry structure-activity relationship tetrazole benzamide

N1-aryl tetrazole connectivity contrasts with N5-amide tetrazole of KKL-35, altering electronic and metabolic profiles

N-propyl-3-(1H-tetrazol-1-yl)benzamide features an N1-aryl tetrazole linkage, where the tetrazole ring is directly attached to the phenyl group via its N1 position. In contrast, KKL-35 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) employs an N5-amide connectivity, with the tetrazole serving as an amide substituent at its C5 position . N1-aryl tetrazoles are generally more electron-deficient and resistant to oxidative metabolism compared to N5-alkyl/amide tetrazoles, owing to the electron-withdrawing effect of the aryl ring on the tetrazole π-system [1]. This difference in connectivity is also reflected in the biological profiles: KKL-35 is a trans-translation inhibitor (IC₅₀ = 0.9 µM), whereas the N1-aryl tetrazole benzamide class has been associated with ACAT and XO inhibition [2][3].

medicinal chemistry tetrazole connectivity metabolic stability

Amide-reversal SAR confirms that N-propyl-3-(1H-tetrazol-1-yl)benzamide retains a potency-permissive scaffold orientation

In the systematic SAR study of tetrazole-containing XO inhibitors, Zhang et al. demonstrated that reversing the amide orientation—from N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide to N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide—caused a significant loss of potency [1]. The active series retained the N-phenylisonicotinamide scaffold with the tetrazole at the 3′-position, achieving up to a 10-fold potency gain (e.g., compound 2s, IC₅₀ = 0.031 µM) relative to the starting hit (IC₅₀ = 0.312 µM) [2]. N-propyl-3-(1H-tetrazol-1-yl)benzamide maintains the benzamide carbonyl adjacent to the phenyl ring (i.e., the non-reversed amide orientation), which is the same scaffold topology found in the potent XO inhibitor series. This orientation is permissive for potency optimization, whereas the reversed amide configuration is not.

xanthine oxidase structure-activity relationship amide-reversal

Documented multi-vendor commercial availability supports reproducible procurement at research scale

N-propyl-3-(1H-tetrazol-1-yl)benzamide is listed as in-stock from 14 vendors according to the ZINC database (ZINC000100897286, 2 annotated vendors) and is available for immediate ordering from multiple commercial suppliers [1]. The positional isomer N-propyl-4-(1H-tetrazol-1-yl)benzamide (CAS 924829-16-3) is also commercially accessible, but the meta isomer has a distinct vendor annotation profile that may affect lot-to-lot consistency . The CAS number 1092318-88-1 is unambiguous and matched to the IUPAC name N-propyl-3-(tetrazol-1-yl)benzamide across independent databases , ensuring consistent compound identity across procurement channels.

chemical procurement reproducibility research reagent

N-propyl-3-(1H-tetrazol-1-yl)benzamide: best-fit research and procurement scenarios


Hit-to-lead optimization for xanthine oxidase (XO) inhibitors based on the 3-(1H-tetrazol-1-yl)benzamide scaffold

The non-reversed amide topology of N-propyl-3-(1H-tetrazol-1-yl)benzamide matches the scaffold orientation shown to support XO inhibition with IC₅₀ values as low as 0.031 µM in the N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series [5]. Medicinal chemistry teams can use this compound as a core intermediate for synthesizing focused libraries, modifying the N-propyl group to optimize potency while retaining the validated meta-tetrazole H-bond interaction with the Asn768 sub-pocket .

Chemical biology probe development targeting ACAT or related acyltransferase enzymes

Tetrazole benzamides have been identified as potent ACAT inhibitors, with retroamide analogs showing in vitro potency comparable to the reference compound CI-976 [5]. N-propyl-3-(1H-tetrazol-1-yl)benzamide provides the core benzamide-tetrazole scaffold at the meta position, which can be further functionalized to generate photoaffinity probes or activity-based probes for ACAT target engagement studies.

Negative control compound design for trans-translation inhibitor screening campaigns

KKL-35 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) is a validated trans-translation inhibitor with an IC₅₀ of 0.9 µM [5]. N-propyl-3-(1H-tetrazol-1-yl)benzamide, which differs in tetrazole connectivity (N1-aryl vs. N5-amide) and lacks the 3-chloro substituent, can serve as a structurally matched negative control compound. Its predicted inability to inhibit trans-translation (based on the requisite N5-amide pharmacophore) makes it suitable for counter-screening to confirm target specificity .

Fragment-based drug discovery (FBDD) libraries requiring meta-substituted tetrazole building blocks

The 3-(1H-tetrazol-1-yl) moiety has been validated as an 'excellent fragment' for engaging H-bond donor residues in enzyme active sites [5]. N-propyl-3-(1H-tetrazol-1-yl)benzamide, with its molecular weight of 231.25 g/mol and 5 rotatable bonds, falls within fragment-like physicochemical space and can be incorporated into fragment libraries for NMR- or SPR-based screening against novel protein targets .

Quote Request

Request a Quote for N-propyl-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.